5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine-2,4-diol is a heterocyclic organic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound features a fused bicyclic system consisting of a pyridine ring and a pyrimidine ring, with hydroxyl groups at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine-2,4-diol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine and pyrimidine derivatives under controlled conditions. For instance, the reaction of 3,4-dichloropyridine with 2,3-dichloropyrimidine in the presence of a base such as potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine-2,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: Halogenation or alkylation reactions can introduce new functional groups at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction can produce fully hydrogenated derivatives .
Scientific Research Applications
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine-2,4-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine-2,4-diol involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of downstream substrates. This inhibition can disrupt critical signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This compound shares a similar core structure but with benzyl and dichloro substituents.
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: Another related compound with a different ring fusion pattern.
Uniqueness
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine-2,4-diol is unique due to its specific substitution pattern and the presence of hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a kinase inhibitor makes it particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1H-pyrido[3,4-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-6-4-1-2-8-3-5(4)9-7(12)10-6/h8H,1-3H2,(H2,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCGBFWPAVDENH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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